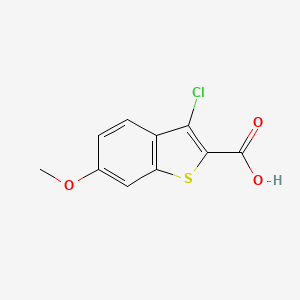

(4-氯苯基)(4-哌啶基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

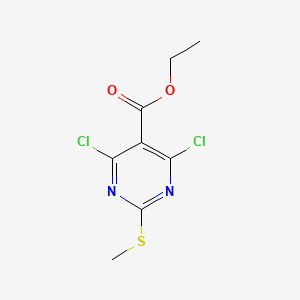

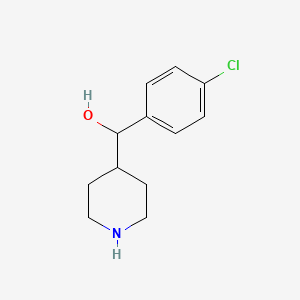

The compound of interest, (4-Chlorophenyl)(4-piperidinyl)methanol, is a chemical structure that is part of a broader class of compounds featuring a piperidine ring and a chlorophenyl group. These compounds are of significant interest due to their potential applications in medicinal chemistry and drug development. The piperidine moiety is a common feature in many pharmaceuticals, and the chlorophenyl group can contribute to the bioactivity of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of a piperidine derivative with a chlorophenyl-containing reagent. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as the solvent and triethylamine as the base . Other methods include the reaction of benzyl alcohols with chlorinated butyrophenone derivatives in the presence of sodium hydride and tetrabutylammonium bromide (TBAB) .

Molecular Structure Analysis

The molecular structure of these compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound showed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . The dihedral angles between the benzene ring and the piperidine rings can vary, indicating different spatial orientations of these groups within the molecule .

Chemical Reactions Analysis

The reactivity of chlorophenyl piperidine derivatives can be influenced by the presence of activating or deactivating groups on the aromatic ring. For example, the study of the reactivity of chloropyridines with piperidine in methanol suggests that built-in solvation and electrostatic interactions play a role in the reaction outcomes . These findings are important for understanding how modifications to the chlorophenyl or piperidine moieties can affect the overall reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of intermolecular hydrogen bonds, as observed in the crystal structure of an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone, can influence the compound's physical properties and its behavior in a solid state . Additionally, the substitution pattern on the aromatic ring can affect the compound's electronic properties and, consequently, its chemical reactivity and interactions with biological targets .

科学研究应用

合成和结构分析

- 合成技术:使用对氯苯磺酰氯和对氯苯磺酰氯合成了与(4-氯苯基)(4-哌啶基)甲醇密切相关的化合物,即1-(4-氯苯磺酰)-哌啶-4-基-二苯基-甲醇,并通过光谱方法和X射线晶体学进行了表征。结构显示了哌啶环的椅状构象和硫原子周围的畸变四面体(Benakaprasad et al., 2007)。

- 晶体结构:对相关化合物进行了类似的合成和晶体学研究,展示了这些方法在理解这类化学物质的分子结构和构象方面的实用性(Girish et al., 2008)。

制药研究

- 抗结核活性:研究表明,该化合物的衍生物表现出显著的抗结核活性。具体而言,环丙基-4-[4-(2-哌啶-1-基-乙氧基)苯基]甲醇在小鼠骨髓来源的巨噬细胞内对杆菌表现出98%的杀灭率,并对各种耐药结核菌株具有活性(Bisht et al., 2010)。

其他化学合成

- 盐酸盐合成:从哌啶-4-羧酸和乙基碳酰氯合成了(2,4-二氟苯基)(哌啶-4-基)甲酮盐酸盐,展示了这类化合物在化学合成中的多功能性(Rui, 2010)。

- 芳基阳离子研究:在溶剂中研究了对氯苯酚和对氯苯甲醚的光化学过程,导致生成了4-羟基和4-甲氧基苯基阳离子,突显了(4-氯苯基)(4-哌啶基)甲醇相关化合物在理解化学反应和机制方面的重要性(Protti et al., 2004)。

安全和危害

The compound has been associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

属性

IUPAC Name |

(4-chlorophenyl)-piperidin-4-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGIFKXJSLUMSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339761 |

Source

|

| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(4-piperidinyl)methanol | |

CAS RN |

36938-75-7 |

Source

|

| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)